molecular formula C28H28O2P2 B1312602 (S,S)-Dipamp CAS No. 97858-62-3

(S,S)-Dipamp

Cat. No.: B1312602
CAS No.: 97858-62-3
M. Wt: 458.5 g/mol
InChI Key: QKZWXPLBVCKXNQ-ACHIHNKUSA-N
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Description

(S,S)-Dipamp, also known as (S,S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a chiral diphosphine ligand widely used in asymmetric synthesis. This compound is particularly notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-Dipamp typically involves the reaction of (S,S)-1,2-diaminoethane with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactions are conducted in specialized reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for purification and quality control ensures consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(S,S)-Dipamp undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups in this compound can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions involving this compound typically focus on the reduction of metal complexes formed with the ligand.

    Substitution: this compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Metal hydrides or hydrogen gas; reactions are often conducted under elevated temperatures and pressures.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced metal complexes, and substituted phosphine derivatives.

Scientific Research Applications

(S,S)-Dipamp has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: Employed in the synthesis of biologically active compounds with high enantioselectivity.

    Medicine: Utilized in the development of pharmaceuticals, especially those requiring chiral purity.

    Industry: Applied in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism by which (S,S)-Dipamp exerts its effects involves the coordination of the phosphine groups to a metal center, forming a chiral metal complex. This complex then facilitates the asymmetric transformation of substrates, leading to products with high enantioselectivity. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-Dipamp: The enantiomer of (S,S)-Dipamp, used in similar applications but with opposite enantioselectivity.

    BINAP: Another widely used chiral diphosphine ligand, known for its high enantioselectivity in various catalytic reactions.

    DIOP: A chiral diphosphine ligand with a different backbone structure, used in asymmetric synthesis.

Uniqueness of this compound

This compound is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable metal complexes and induce chirality in a wide range of substrates makes it a valuable tool in both academic and industrial research.

Properties

IUPAC Name

(S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZWXPLBVCKXNQ-ACHIHNKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027541
Record name (S,S)-Dipamp
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97858-62-3
Record name (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97858-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipamp, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097858623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S,S)-Dipamp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
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Record name DIPAMP, (S,S)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (S,S)-DIPAMP contribute to enantioselectivity in catalytic reactions?

A1: this compound acts as a chiral ligand, coordinating to transition metals like rhodium to form chiral catalysts. [, , ] This chirality influences the spatial arrangement of reactants during the catalytic cycle, favoring the formation of one enantiomer over the other. For instance, in the asymmetric hydrogenation of prochiral substrates like 3,4-hexanedione and ketopantolactone, this compound-modified rhodium catalysts exhibited remarkable enantiomeric excesses (ee) up to 54%. []

Q2: What is the role of this compound in nanoparticle synthesis?

A2: Beyond its role as a chiral modifier, this compound acts as a stabilizer during the synthesis of metal nanoparticles. [] By coordinating to the surface of nascent nanoparticles, it prevents their uncontrolled growth and agglomeration. This stabilizing effect was demonstrated in the synthesis of rhodium nanoparticles on a silica support (SiO2), where the presence of this compound resulted in particles with sizes ranging from 1 to 2 nm. [] In contrast, the absence of the ligand led to significantly larger particles (9.1 nm). [] This control over nanoparticle size is crucial for catalytic activity and selectivity.

Q3: What are the structural features of this compound, and how are they confirmed?

A3: this compound possesses a C2-symmetric structure with two chiral phosphorus atoms, each bearing a phenyl and two ortho-methoxy substituted phenyl groups. Various analytical techniques confirm its structure and properties. X-ray diffraction analysis, for instance, provides insights into the spatial arrangement of atoms within the molecule. [] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy offer detailed information about the electronic environment and connectivity of atoms in this compound. []

Q4: What are some examples of reactions catalyzed by this compound-metal complexes?

A4: this compound-metal complexes, particularly those with rhodium, are versatile catalysts for various asymmetric reactions. These include:

  • Asymmetric Hydrogenation: Widely used for the synthesis of chiral compounds, this compound-rhodium catalysts enable the enantioselective hydrogenation of prochiral ketones, esters, and enamides. [, ]
  • Asymmetric 1,4-Addition: this compound-palladium catalysts facilitate the enantioselective 1,4-addition of organometallic reagents, such as arylboronates, arylbismuths, and arylsilanes, to enones. [, , ] This reaction is crucial for constructing chiral β-aryl ketones, important building blocks in organic synthesis.

Q5: How does the choice of solvent affect the catalytic performance of immobilized this compound-rhodium catalysts?

A5: Research indicates that solvent polarity significantly influences both the activity and stability of this compound-rhodium catalysts immobilized on solid supports like AlTUD-1. [] Polar solvents like methanol can lead to increased leaching of the rhodium complex from the support, reducing catalytic efficiency over multiple uses. [] Conversely, employing less polar solvents like tert-butyl methyl ether (MTBE) minimizes rhodium leaching and enhances catalyst reusability. [] Furthermore, the choice of solvent can impact enantioselectivity, as observed in the hydrogenation of methyl 2-acetamidoacrylate, where switching from methanol to MTBE resulted in a significant drop in ee. []

Q6: How does the structure of the substrate influence enantioselectivity in this compound-catalyzed reactions?

A6: The steric and electronic properties of the substrate play a crucial role in determining the enantioselectivity of this compound-catalyzed reactions. For example, in asymmetric 1,4-addition reactions catalyzed by this compound-palladium complexes, the size of the ring in cyclic enones significantly influences enantioselectivity. [, ] Computational studies, including density functional theory (DFT) calculations, provide insights into the mechanistic aspects of the catalytic cycle and help rationalize the observed enantioselectivities. []

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